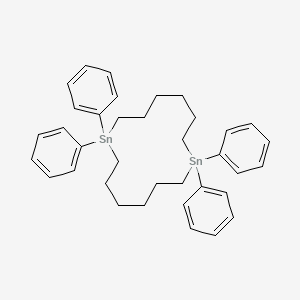
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane is a unique organotin compound characterized by its cyclic structure and the presence of tin atoms
Méthodes De Préparation
The synthesis of 1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane typically involves the reaction of organotin precursors under specific conditions. One common method includes the use of phenyl-substituted tin compounds in a cyclization reaction. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful formation of the cyclic structure.
Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized for research purposes rather than large-scale industrial applications.
Analyse Des Réactions Chimiques
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The phenyl groups attached to the tin atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organotin compounds and their reactivity.
Biology: Research is ongoing to explore its potential biological activity and interactions with biological molecules.
Industry: While not widely used industrially, it serves as a reference compound in the development of new organometallic materials.
Mécanisme D'action
The mechanism by which 1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin atoms in the compound can coordinate with various biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for diverse interactions.
Comparaison Avec Des Composés Similaires
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane can be compared with other organotin compounds such as:
Tetraphenyltin: Similar in having phenyl groups attached to tin but lacks the cyclic structure.
Hexaphenylditin: Contains two tin atoms with phenyl groups but differs in its linear structure.
Cyclotetrastannane: Another cyclic organotin compound but with different substituents and ring size.
The uniqueness of this compound lies in its specific cyclic structure and the arrangement of tin and phenyl groups, which confer distinct chemical and physical properties.
Conclusion
This compound is a fascinating compound with a range of applications in scientific research Its unique structure and reactivity make it a valuable subject of study in organometallic chemistry, with potential implications in biology, medicine, and industry
Propriétés
Numéro CAS |
87518-36-3 |
|---|---|
Formule moléculaire |
C36H44Sn2 |
Poids moléculaire |
714.2 g/mol |
Nom IUPAC |
1,1,8,8-tetraphenyl-1,8-distannacyclotetradecane |
InChI |
InChI=1S/4C6H5.2C6H12.2Sn/c4*1-2-4-6-5-3-1;2*1-3-5-6-4-2;;/h4*1-5H;2*1-6H2;; |
Clé InChI |
ZBGHZOXHZKMALY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC[Sn](CCCCCC[Sn](CC1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



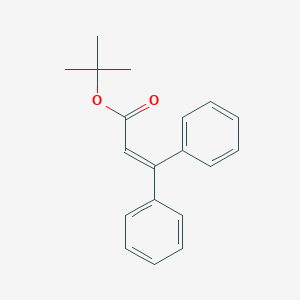
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
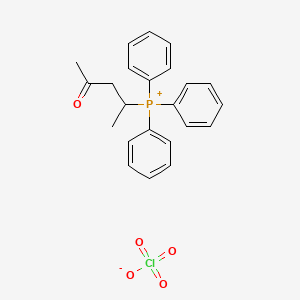
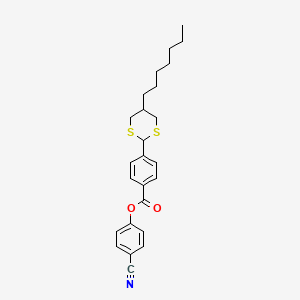
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
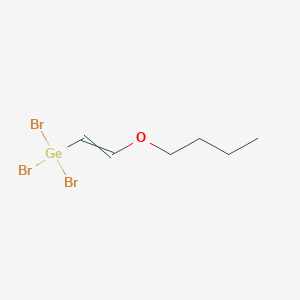

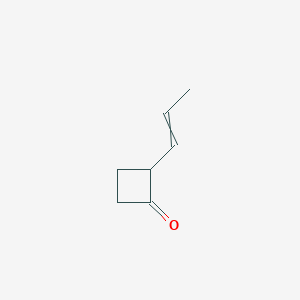


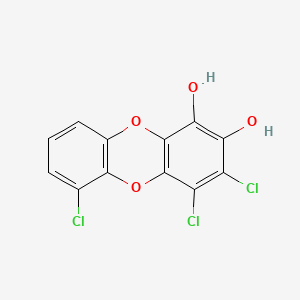
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
